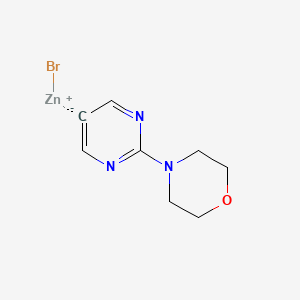
(2-(Morpholin-1-yl)pyrimidin-5-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of the morpholine and pyrimidine rings in its structure makes it a versatile intermediate in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(morpholin-1-yl)pyrimidine with zinc bromide in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 2-(morpholin-1-yl)pyrimidine in THF.
- Adding zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions.
化学反応の分析
Types of Reactions
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used, but other solvents like dimethylformamide (DMF) can also be employed.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with applications in pharmaceuticals and materials science.
科学的研究の応用
Chemistry
In chemistry, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the formation of pyrimidine derivatives, which are important in drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its ability to form stable complexes with biological molecules makes it a useful tool in the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for large-scale production processes.
作用機序
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc bromide moiety facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The morpholine and pyrimidine rings can interact with various molecular targets, enhancing the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc iodide
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its unique combination of morpholine and pyrimidine rings provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.
特性
分子式 |
C8H10BrN3OZn |
|---|---|
分子量 |
309.5 g/mol |
IUPAC名 |
bromozinc(1+);4-(5H-pyrimidin-5-id-2-yl)morpholine |
InChI |
InChI=1S/C8H10N3O.BrH.Zn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
InChIキー |
BPOHDSDXSQEJMJ-UHFFFAOYSA-M |
正規SMILES |
C1COCCN1C2=NC=[C-]C=N2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


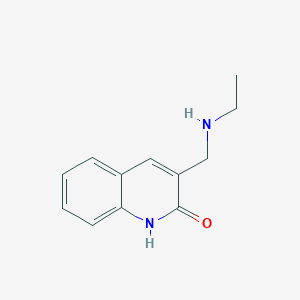
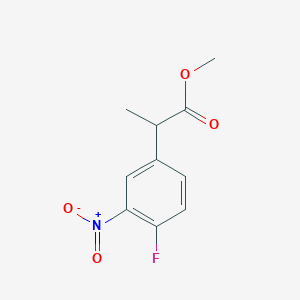
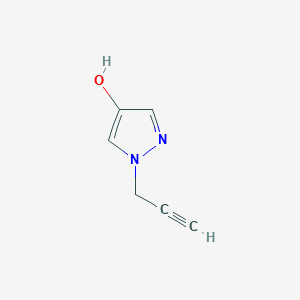


![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)

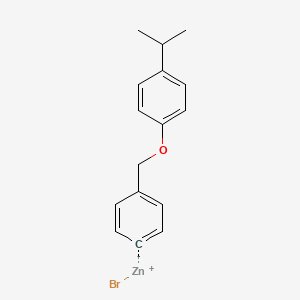
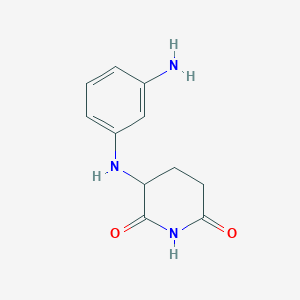
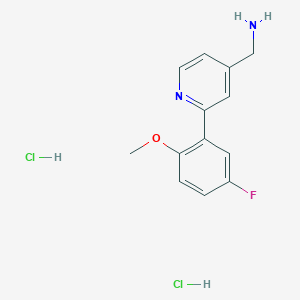
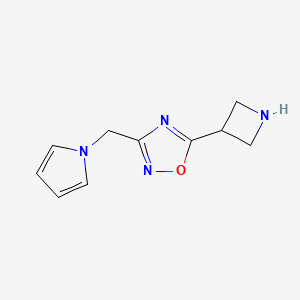
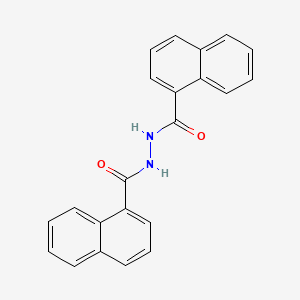
![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
